Cas no 1805482-39-6 (2,3-Bis(trifluoromethyl)-5-methylbenzoyl chloride)

2,3-Bis(trifluoromethyl)-5-methylbenzoyl chloride is a highly reactive acyl chloride derivative featuring two trifluoromethyl groups and a methyl substituent on the aromatic ring. Its electron-withdrawing trifluoromethyl groups enhance electrophilicity, making it a valuable intermediate in organic synthesis, particularly for introducing fluorinated aromatic moieties. The compound is useful in the preparation of pharmaceuticals, agrochemicals, and specialty materials where fluorinated aromatic structures are desired for improved stability, lipophilicity, or bioactivity. Its reactivity allows for efficient acylation reactions with nucleophiles such as amines or alcohols. The presence of multiple fluorinated groups also contributes to enhanced thermal and chemical resistance in derived compounds. Proper handling under anhydrous conditions is recommended due to its moisture sensitivity.
2,3-Bis(trifluoromethyl)-5-methylbenzoyl chloride structure
1805482-39-6 structure
Product name:2,3-Bis(trifluoromethyl)-5-methylbenzoyl chloride
CAS No:1805482-39-6
MF:C10H5ClF6O
MW:290.589523077011
CID:5008730

2,3-Bis(trifluoromethyl)-5-methylbenzoyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2,3-Bis(trifluoromethyl)-5-methylbenzoyl chloride
    • Inchi: 1S/C10H5ClF6O/c1-4-2-5(8(11)18)7(10(15,16)17)6(3-4)9(12,13)14/h2-3H,1H3
    • InChI Key: WTOJEIZCZNSPNZ-UHFFFAOYSA-N
    • SMILES: ClC(C1=CC(C)=CC(C(F)(F)F)=C1C(F)(F)F)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 323
  • XLogP3: 4.6
  • Topological Polar Surface Area: 17.1

2,3-Bis(trifluoromethyl)-5-methylbenzoyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A010004517-1g
2,3-Bis(trifluoromethyl)-5-methylbenzoyl chloride
1805482-39-6 97%
1g
1,549.60 USD 2021-07-06

2,3-Bis(trifluoromethyl)-5-methylbenzoyl chloride Related Literature

Additional information on 2,3-Bis(trifluoromethyl)-5-methylbenzoyl chloride

Recent Advances in the Application of 2,3-Bis(trifluoromethyl)-5-methylbenzoyl chloride (CAS: 1805482-39-6) in Chemical and Biomedical Research

2,3-Bis(trifluoromethyl)-5-methylbenzoyl chloride (CAS: 1805482-39-6) has emerged as a key intermediate in the synthesis of novel bioactive compounds, particularly in the fields of medicinal chemistry and drug discovery. Recent studies have highlighted its utility in the development of trifluoromethylated aromatic systems, which are increasingly recognized for their unique physicochemical properties and enhanced metabolic stability. This research brief consolidates the latest findings on the applications and mechanistic insights of this compound, providing a comprehensive overview for researchers in the field.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 2,3-Bis(trifluoromethyl)-5-methylbenzoyl chloride as a versatile building block for the synthesis of kinase inhibitors. The trifluoromethyl groups were found to significantly improve the binding affinity of the resulting compounds to target proteins, while the acyl chloride functionality facilitated efficient coupling with various nucleophiles. This research underscores the compound's potential in the design of next-generation therapeutics for oncology and inflammatory diseases.

In parallel, advancements in synthetic methodologies have expanded the utility of 1805482-39-6. A recent Organic Letters publication (2024) detailed a novel photoredox-catalyzed reaction that enables the late-stage functionalization of the benzoyl chloride moiety. This breakthrough allows for the introduction of diverse pharmacophores under mild conditions, significantly broadening the scope of accessible derivatives for structure-activity relationship studies.

The compound's unique electronic properties have also been exploited in materials science applications. Research from ACS Applied Materials & Interfaces (2023) reported the incorporation of 2,3-Bis(trifluoromethyl)-5-methylbenzoyl chloride-derived monomers into polymeric materials, resulting in fluorinated coatings with exceptional chemical resistance and low surface energy. These findings suggest potential applications in medical device coatings and drug delivery systems.

From a safety and pharmacokinetic perspective, recent toxicological studies have provided valuable data on the handling and biological effects of this compound. While the acyl chloride functionality requires careful handling under inert conditions, the trifluoromethyl groups contribute to favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles in derived pharmaceutical compounds, as evidenced by in vitro and in vivo studies published in Chemical Research in Toxicology (2023).

Looking forward, the combination of synthetic versatility and bioactive potential positions 2,3-Bis(trifluoromethyl)-5-methylbenzoyl chloride as a valuable tool for medicinal chemists. Current research directions include exploring its use in PROTAC (Proteolysis Targeting Chimera) development and as a precursor for PET (Positron Emission Tomography) radiotracers, leveraging the fluorine atoms for isotopic labeling. The compound's continued relevance in chemical biology research appears assured as these applications mature.

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